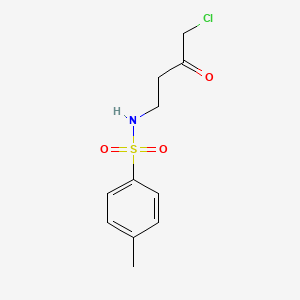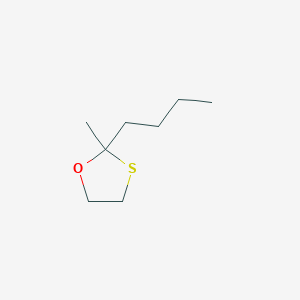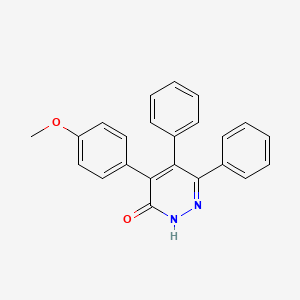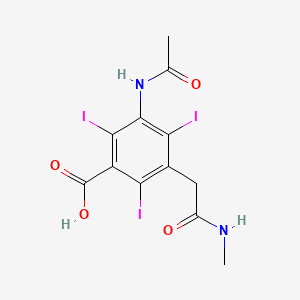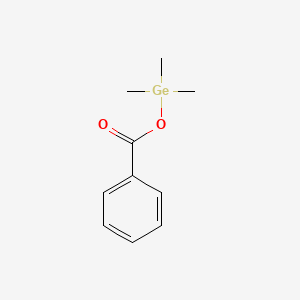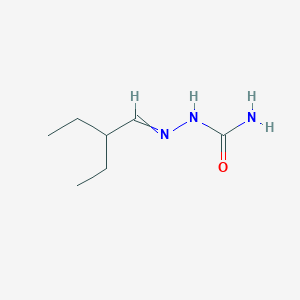![molecular formula C12H17NO2 B14697122 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-06-4](/img/structure/B14697122.png)
2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15NO2. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a methoxyphenyl group and a methylideneamino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.
Aplicaciones Científicas De Investigación
2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a methylideneamino group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
25458-06-4 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-8,14H,9H2,1-3H3 |
Clave InChI |
ZHGSUEMYUXPKBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




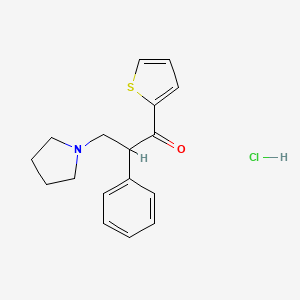
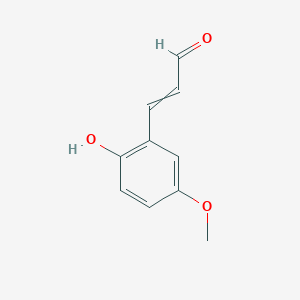
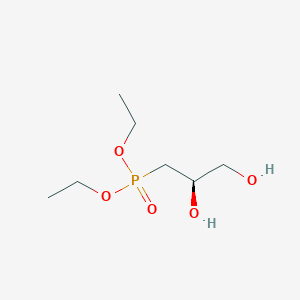
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
